1-Ethynyl-3-fluoro-2-methylbenzene
Overview
Description
1-Ethynyl-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H7F. It has a molecular weight of 134.15 . The compound is liquid in physical form .
Synthesis Analysis
The synthesis of 1-Ethynyl-3-fluoro-2-methylbenzene could involve electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 1-Ethynyl-3-fluoro-2-methylbenzene is represented by the InChI code: 1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 .Physical And Chemical Properties Analysis
1-Ethynyl-3-fluoro-2-methylbenzene is a liquid at room temperature . It has a molecular weight of 134.15 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Electrochemical Fluorination
1-Ethynyl-3-fluoro-2-methylbenzene and related compounds have been studied for their electrochemical fluorination properties. Momota et al. (1998) examined the fluorination of monofluoromethylbenzene, which is closely related to 1-ethynyl-3-fluoro-2-methylbenzene, demonstrating the potential of these compounds in synthetic chemistry applications (Momota et al., 1998).
Oligonucleotide Synthesis
Griesang and Richert (2002) have explored the use of ethynylfluorobenzene analogs in the synthesis of oligonucleotides. This indicates the applicability of 1-ethynyl-3-fluoro-2-methylbenzene in the field of molecular biology and genetics (Griesang & Richert, 2002).
Imaging Brain Receptors
Siméon et al. (2012) utilized a fluoromethyl-thiazol-4-yl-ethynyl compound for imaging metabotropic glutamate 5 receptors in the brain, highlighting the potential of 1-ethynyl-3-fluoro-2-methylbenzene derivatives in neuroimaging (Siméon et al., 2012).
Photophysics and Material Science
Levitus et al. (2001) investigated 1,4-diethynylbenzenes, which are structurally similar to 1-ethynyl-3-fluoro-2-methylbenzene, for their photophysical properties. This research is relevant for the development of new materials with specific light absorption and emission properties (Levitus et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXPQTPSACFEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-fluoro-2-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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